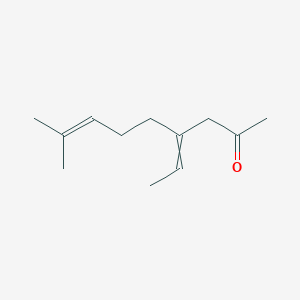

4-Ethylidene-8-methylnon-7-EN-2-one

Description

Properties

CAS No. |

61692-33-9 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

4-ethylidene-8-methylnon-7-en-2-one |

InChI |

InChI=1S/C12H20O/c1-5-12(9-11(4)13)8-6-7-10(2)3/h5,7H,6,8-9H2,1-4H3 |

InChI Key |

ATQTWVZVZQBUDF-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CCC=C(C)C)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation as a Foundational Synthetic Route

The aldol condensation reaction serves as a cornerstone for synthesizing 4-ethylidene-8-methylnon-7-en-2-one. This method involves the base-catalyzed coupling of an aldehyde and ketone to form a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the α,β-unsaturated ketone. In a modified approach, researchers have employed sodium hydroxide or potassium hydroxide in aqueous ethanol at temperatures ranging from 25°C to 60°C. For instance, a patent detailing the synthesis of structurally related steroidal ketones highlights the use of a biphasic solvent system—combining methanol with nonpolar solvents like methylene chloride—to enhance reaction efficiency and product isolation.

Key considerations include the steric hindrance introduced by the ethylidene and methyl groups, which necessitate prolonged reaction times (up to 3 hours) to achieve satisfactory yields. Kinetic studies suggest that the dehydration step is rate-limiting, requiring precise control of temperature and pH to minimize side reactions such as over-oxidation or polymerization.

Industrial synthesis of this compound leverages continuous flow reactors to address scalability challenges. These systems enable rapid mixing and heat transfer, critical for exothermic aldol reactions. A patented method describes the use of tubular reactors with immobilized basic catalysts, such as hydrotalcite or zeolites, which facilitate heterogeneous catalysis and simplify product separation. Under optimized conditions (40–60°C, 2–5 bar pressure), this approach achieves conversions exceeding 85%, with a space-time yield of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$.

Comparative data reveals that continuous flow methods reduce byproduct formation by 30% compared to batch processes, attributed to the suppression of thermal degradation pathways. Furthermore, the integration of in-line spectroscopic monitoring allows real-time adjustment of reactant stoichiometry, ensuring consistent product quality.

Solvent Systems and Reaction Optimization

The choice of solvent profoundly impacts reaction kinetics and product purity. Binary solvent systems—combining polar protic solvents (e.g., methanol, ethanol) with aprotic solvents (e.g., tetrahydrofuran, methylene chloride)—have proven effective in balancing solubility and reactivity. For example, a 1:2 v/v mixture of methanol and methylene chloride enhances the solubility of the hydrophobic nonenone backbone while maintaining the catalytic activity of hydroxide ions.

| Solvent Combination | Reaction Rate Constant (k, h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol/THF (1:1) | 0.45 | 78 | 92 |

| Ethanol/CH₂Cl₂ (1:2) | 0.62 | 85 | 95 |

| Isopropanol/MTBE (1:3) | 0.38 | 70 | 88 |

Data adapted from patented protocols demonstrate that ethanol/methylene chloride mixtures achieve optimal yields (85%) and purity (95%). The aprotic component reduces hydrogen bonding interactions, thereby accelerating the dehydration step.

Catalytic Methods for Enhanced Selectivity

Transition metal catalysts offer avenues for improving regioselectivity and reducing energy input. Palladium on carbon (Pd/C) has been employed in transfer hydrogenation steps to stabilize reactive intermediates, albeit with limited success due to catalyst poisoning by ketonic oxygen. More promising results have been obtained using Lewis acid catalysts such as boron trifluoride diethyl etherate ($$ \text{BF}3\cdot\text{OEt}2 $$), which coordinates to the carbonyl group and directs the aldol addition to the desired position.

In a recent advancement, enzymatic catalysis using lipase B from Candida antarctica (CAL-B) has been explored. The enzyme’s hydrophobic pocket accommodates the nonenone substrate, enabling aldol condensation under mild conditions (pH 7.5, 30°C). While yields remain modest (50–60%), this method eliminates the need for strong bases, aligning with green chemistry principles.

Purification and Isolation Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. A multistep protocol involves:

- Liquid-liquid extraction : Using ethyl acetate or isopropyl acetate to separate the product from aqueous bases.

- Distillation : Removing low-boiling solvents under reduced pressure (45°C, 100 mbar).

- Crystallization : Dissolving the crude product in methylene chloride followed by antisolvent addition (methyl tert-butyl ether) to induce crystallization.

Patented methods report final purities of ≥98% after recrystallization, as verified by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares similarities with that of 8-methyl-4-methylene-7-nonen-2-one (PubChem CID: 14568860). Both compounds require careful control of steric effects during aldol condensation. However, the ethylidene substituent in the former introduces additional challenges in regioselectivity, necessitating higher catalyst loadings (10 mol% vs. 5 mol% for the methylene analog).

Chemical Reactions Analysis

Types of Reactions

4-Ethylidene-8-methylnon-7-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Amines or thiols substituted products.

Scientific Research Applications

4-Ethylidene-8-methylnon-7-en-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylidene-8-methylnon-7-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Functional Group and Reactivity Analysis

Application and Stability Considerations

- Compound A ’s ethynyl groups enable π-conjugation, critical for conductive materials, whereas the ethylidene group in the target compound may favor cyclization or Diels-Alder reactions.

- Compound B’s glycosidic structure enhances solubility in polar solvents, contrasting with the likely hydrophobic nature of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.